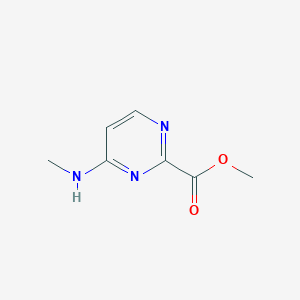

Methyl 4-(methylamino)pyrimidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(methylamino)pyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-8-5-3-4-9-6(10-5)7(11)12-2/h3-4H,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWJCWXRJLOTTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1508442-76-9 | |

| Record name | methyl 4-(methylamino)pyrimidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular weight and formula of Methyl 4-(methylamino)pyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 4-(methylamino)pyrimidine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document will delve into its fundamental chemical properties, synthesis, analytical characterization, and known biological significance, offering a valuable resource for researchers in the field.

Core Molecular Attributes

Methyl 4-(methylamino)pyrimidine-2-carboxylate is a substituted pyrimidine derivative. The core structure consists of a pyrimidine ring, which is a diazine with nitrogen atoms at positions 1 and 3. This ring is substituted with a methylamino group at the 4th position and a methyl carboxylate group at the 2nd position.

Chemical Structure & Formula

The arrangement of these functional groups dictates the molecule's chemical reactivity and its potential for biological interactions.

Molecular Formula: C₇H₉N₃O₂[1][2]

Canonical SMILES: CNC1=NC(=NC=C1)C(=O)OC

InChI Key: UIWJCWXRJLOTTI-UHFFFAOYSA-N

The chemical structure can be visualized as follows:

Caption: 2D representation of Methyl 4-(methylamino)pyrimidine-2-carboxylate.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These values are crucial for understanding the compound's behavior in various experimental settings, including its solubility and potential for crossing biological membranes.

| Property | Value | Source |

| Molecular Weight | 167.17 g/mol | [2] |

| Monoisotopic Mass | 167.06947 Da | [1] |

| CAS Number | 1508442-76-9 | [2] |

| Predicted XlogP | 0.7 | [1] |

Note on XlogP: The predicted octanol-water partition coefficient (XlogP) of 0.7 suggests a relatively balanced solubility profile, indicating that the compound is likely to have moderate solubility in both aqueous and organic media. This is a key consideration for drug development, influencing factors such as absorption and distribution.

References

-

PubChemLite. Methyl 4-(methylamino)pyrimidine-2-carboxylate. Available from: [Link].

Sources

A Technical Guide to the Thermodynamic Properties of Pyrimidine-2-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of the thermodynamic properties of pyrimidine-2-carboxylate derivatives. As a class of compounds with significant therapeutic potential, a thorough understanding of their energetic characteristics is paramount for advancing drug discovery and development. This document moves beyond a simple recitation of facts, offering a detailed narrative on the causality behind experimental choices and the logical framework for data interpretation.

Introduction: The Significance of Thermodynamic Properties in Drug Development

The journey of a drug molecule from discovery to clinical application is paved with intricate molecular interactions. The stability, solubility, and binding affinity of a drug candidate are all governed by fundamental thermodynamic principles. For pyrimidine-2-carboxylate derivatives, which are key building blocks in the synthesis of a wide range of biologically active molecules, a comprehensive thermodynamic profile is not merely academic—it is a critical determinant of a compound's potential success.[1][2][3][4][5]

This guide will delve into the experimental and computational methodologies used to characterize these properties, providing a robust framework for researchers in the field.

The Core Moiety: Pyrimidine-2-Carboxylic Acid

At the heart of this class of derivatives lies pyrimidine-2-carboxylic acid. A solid at room temperature, it serves as a versatile synthetic intermediate.[6][7] Its fundamental physicochemical properties are a crucial starting point for understanding its more complex derivatives.

Table 1: Physicochemical Properties of Pyrimidine-2-Carboxylic Acid

| Property | Value | Source(s) |

| Molecular Formula | C5H4N2O2 | [8][9] |

| Molecular Weight | 124.10 g/mol | [8][9] |

| Melting Point | 182-185 °C | [8][9] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in ethanol, DMSO, DMF, and PBS solution. | [6][7][8] |

Synthesis of Pyrimidine-2-Carboxylic Acid

A common synthetic route to pyrimidine-2-carboxylic acid involves the hydrolysis of pyrimidine-2-carbonitrile. This process is typically carried out under basic conditions followed by neutralization.

Experimental Protocol: Synthesis of Pyrimidine-2-Carboxylic Acid [6]

-

Dissolution: Dissolve pyrimidine-2-carbonitrile in water.

-

Hydrolysis: Add a solution of potassium hydroxide (KOH) and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After completion, cool the reaction mixture to room temperature and neutralize with a hydrochloric acid (HCl) solution.

-

Isolation: Remove the aqueous phase by rotary evaporation.

-

Purification: Extract the crude product with a suitable organic solvent, such as ethyl acetate. The combined organic phases are then filtered and concentrated under reduced pressure to yield pyrimidine-2-carboxylic acid.

Experimental Determination of Thermodynamic Properties: A Case Study Approach

Adiabatic Calorimetry for Heat Capacity Determination

Adiabatic calorimetry is a precise technique for measuring the heat capacity of a substance as a function of temperature. This data is fundamental for calculating other thermodynamic functions.

Experimental Workflow: Adiabatic Calorimetry

Caption: Workflow for Adiabatic Calorimetry Measurement.

From the fitted polynomial of heat capacity as a function of temperature, integral thermodynamic functions such as entropy (S), enthalpy (H), and Gibbs free energy (G) can be calculated over a range of temperatures.[10]

Combustion Calorimetry for Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a critical parameter for assessing the stability of a molecule. A precision rotating-bomb combustion calorimeter is employed for this measurement.[10]

Experimental Protocol: Combustion Calorimetry [10]

-

Sample Preparation: A pellet of the sample (e.g., 2-pyrazinecarboxylic acid) of known mass is placed in a crucible inside a combustion bomb.

-

Bomb Assembly: The bomb is filled with high-purity oxygen to a specified pressure.

-

Calorimeter Setup: The bomb is placed in a calorimeter containing a known amount of water. The system is allowed to reach thermal equilibrium.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire.

-

Temperature Measurement: The temperature change of the water in the calorimeter is precisely measured.

-

Data Analysis: The constant-volume energy of combustion (ΔcU) is calculated from the temperature change and the heat capacity of the calorimeter system.

-

Corrections: Corrections are made for the heat of ignition and the formation of nitric acid from residual nitrogen.

-

Calculation of ΔcH°: The standard molar enthalpy of combustion (ΔcH°) is calculated from ΔcU.

-

Calculation of ΔfH°: Using Hess's Law, the standard molar enthalpy of formation (ΔfH°) is calculated from the standard molar enthalpy of combustion and the known standard molar enthalpies of formation of the combustion products (CO2 and H2O).

For 2-pyrazinecarboxylic acid, the standard molar enthalpy of formation was determined to be -(327.82 ± 1.13) kJ·mol⁻¹.[10] This negative value indicates that the formation of the compound from its elements is an exothermic and energetically favorable process.

Computational Thermodynamics: A Powerful Complement

While experimental methods provide definitive data, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict and understand the thermodynamic properties of molecules.[11][12][13]

Logical Framework for DFT Calculations

Caption: DFT Calculation Workflow for Thermodynamic Properties.

DFT calculations can provide valuable insights into the relative stabilities of different derivatives and guide experimental efforts. The calculated thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, can be used to predict the spontaneity and equilibrium of reactions involving these compounds.[11][13][14]

Applications in Drug Development

A thorough understanding of the thermodynamic properties of pyrimidine-2-carboxylate derivatives is crucial for their application in drug development.[1][2][3][4][5][15]

-

Solubility and Bioavailability: The enthalpy and entropy of solution govern the solubility of a compound, which is a key factor in its bioavailability.

-

Drug-Target Interactions: The binding of a drug to its target is a thermodynamic process. Isothermal titration calorimetry (ITC) can be used to directly measure the enthalpy (ΔH) and binding constant (K), from which the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be determined.[16] This information provides a complete thermodynamic signature of the binding event, which is invaluable for lead optimization.

-

Polymorphism and Stability: Different crystalline forms (polymorphs) of a drug can have different thermodynamic stabilities, which can affect its shelf life and bioavailability. DSC and TGA are essential tools for studying polymorphism and thermal stability.

-

Formulation Development: Knowledge of the thermal properties of a drug is critical for designing stable and effective formulations.

Conclusion

The thermodynamic properties of pyrimidine-2-carboxylate derivatives are a cornerstone of their rational development as therapeutic agents. This guide has provided a comprehensive overview of the key experimental and computational methodologies for their characterization. By integrating these approaches, researchers can gain a deeper understanding of the structure-energy relationships that govern the behavior of these important molecules, ultimately accelerating the path to new and improved medicines.

References

-

Di, Y.-Y., et al. (2014). Low Temperature Heat Capacities and Standard Molar Enthalpy of Formation of 2-Pyrazinecarboxylic Acid (C5H4N2O2)(s). ResearchGate. [Link]

-

Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. AIP Publishing. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC. [Link]

- SYNTHESIS OF PYRIMIDINE DERIV

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

-

2-pyrazine carboxylic acid, 98-97-5. The Good Scents Company. [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme. [Link]

-

Pyrimidine-2-carboxylic acid | C5H4N2O2 | CID 12626245. PubChem. [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACSDirectory. [Link]

-

Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Biological and Pharmaceutical Sciences. [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC. [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. [Link]

-

Pyrazine-2-carboxylic Acid (CAS: 98-97-5) Product Specification. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Pyrazine. NIST WebBook. [Link]

-

Comparative investigation of reactivity, stability, structural and thermodynamic parameters of heterocyclic carboxylic acids and their benzofused derivatives: A DFT foresight. AIP Publishing. [Link]

-

Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts. Indian Academy of Sciences. [Link]

-

Changes in Gibbs free energies (ΔG ‡ ) at the temperaturedependent rotamerization of compounds 31f (up) and 31e (down). ResearchGate. [Link]

-

Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. Sahu | International Journal of Thermodynamics and Chemical Kinetics. [Link]

-

Gibbs free energy. Wikipedia. [Link]

-

What is the enthalpy of formation of pyrazine-2-carboxylic acid?. ResearchGate. [Link]

-

Thermochemical study of arenecarboxylic acids. ResearchGate. [Link]

-

Preparation and the Standard Enthalpy of Formation of 2-Amino- 4,6-dimethoxypyrimidine and the Related Complexes of Copper. Chemical Papers. [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

-

Pyrimidine-2-carboxylic acid. SpectraBase. [Link]

-

Decoupling Multiple Potentially Runaway Reactions using Calorimetry: Acid Catalyzed Esterifications Case Study. Chemical Engineering Transactions. [Link]

-

Hypothetical Thermodynamic Properties. Subcooled Vaporization Enthalpies and Vapor Pressures of Polyaromatic Heterocycles and Related Compounds. Journal of Chemical & Engineering Data. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jacsdirectory.com [jacsdirectory.com]

- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]

- 7. Pyrimidine-2-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. Pyrimidine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]

- 9. 嘧啶-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. chemical.journalspub.info [chemical.journalspub.info]

- 14. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 15. gsconlinepress.com [gsconlinepress.com]

- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Methyl 4-(methylamino)pyrimidine-2-carboxylate as a Pharmaceutical Building Block

Executive Summary

Methyl 4-(methylamino)pyrimidine-2-carboxylate represents a high-value bifunctional scaffold in medicinal chemistry, particularly within the kinase inhibitor space. Its structural architecture offers two distinct vectors for elaboration: the C4-methylamino group , which functions as a potent hydrogen bond donor/acceptor motif often mimicking the adenine ring of ATP, and the C2-carboxylate , which serves as a versatile handle for extending into the solvent-exposed regions of a protein binding pocket. This guide details the synthesis, reactivity profile, and strategic application of this building block in drug discovery.

Chemical Identity & Structural Significance[1][2]

Compound Data

| Property | Detail |

| IUPAC Name | Methyl 4-(methylamino)pyrimidine-2-carboxylate |

| Molecular Formula | |

| Molecular Weight | 167.17 g/mol |

| Core Scaffold | Pyrimidine (1,3-Diazine) |

| Key Functionalities | Secondary Amine (C4), Methyl Ester (C2) |

| Predicted LogP | ~0.4 (Lipinski Compliant) |

| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |

Pharmacophore Analysis

In the context of kinase inhibition, this molecule acts as a "Head-and-Tail" scaffold:

-

The "Head" (C4-NHMe): The pyrimidine N3 and the exocyclic NH at C4 form a donor-acceptor motif (

) capable of bidentate hydrogen bonding with the hinge region backbone (e.g., Met, Glu residues) of kinases. -

The "Tail" (C2-COOMe): The ester is a precursor to amides or heterocycles that project into the solvent front, allowing for the modulation of physicochemical properties (solubility, permeability) without disrupting the hinge binding.

Synthetic Accessibility & Manufacturing

The synthesis of this building block requires careful control of regioselectivity and chemoselectivity. The primary challenge is differentiating between the electrophilic sites: the C4-chloride (for

Route A: Direct Nucleophilic Aromatic Substitution ( )

This is the most direct route but requires strict temperature control to prevent the nucleophilic attack of methylamine on the ester functionality.

Starting Material: Methyl 4-chloropyrimidine-2-carboxylate (CAS 811450-17-6).

Protocol:

-

Preparation: Dissolve Methyl 4-chloropyrimidine-2-carboxylate (1.0 eq) in anhydrous THF or DCM. Cool the solution to -10°C using an ice/salt bath.

-

Nucleophile Addition: Add Methylamine (2.0 M in THF, 1.05 eq) dropwise over 30 minutes. Note: Avoid excess amine to prevent ester aminolysis.

-

Base Scavenger: Add DIPEA (N,N-Diisopropylethylamine) (1.1 eq) if using methylamine hydrochloride salt; otherwise, the excess amine acts as the base (not recommended here due to side reactions).

-

Reaction: Stir at -10°C for 2 hours. Monitor by TLC/LCMS. The

reaction at the electron-deficient C4 position is kinetically faster than ester amidation at low temperatures. -

Workup: Quench with cold dilute HCl (pH 5-6). Extract with EtOAc. Wash with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc).

Route B: The "Cyano-First" Strategy (High Fidelity)

For large-scale or high-purity requirements, this route avoids the ester-amide competition entirely by using a nitrile precursor.

Protocol:

-

Precursor: Start with 2-cyano-4-chloropyrimidine .

-

Substitution: React with Methylamine (excess allowed) in EtOH at RT.

-

Result: 4-(methylamino)pyrimidine-2-carbonitrile.

-

-

Pinner Reaction/Methanolysis: Treat the nitrile with dry HCl in Methanol at 0°C -> RT.

-

Result: Conversion of -CN to the imidate intermediate, followed by hydrolysis to the methyl ester.

-

-

Yield: Typically higher purity (>95%) as the ester is formed after the amine is installed.

Synthesis Workflow Diagram

Caption: Figure 1. Divergent synthetic pathways. Route A relies on kinetic control; Route B uses functional group orthogonality.

Reactivity Profile & Derivatization Logic

Once synthesized, the scaffold serves as a branching point. The reactivity is governed by the electron-deficient nature of the pyrimidine ring.

Orthogonal Functionalization

| Position | Functionality | Reactivity Type | Strategic Use |

| C2 | Methyl Ester | Electrophilic | Amidation: React with primary/secondary amines to form amides.Reduction: Convert to alcohol ( |

| C4 | Methylamino | Nucleophilic (Weak) | Urea Formation: React with isocyanates.Acylation: React with acid chlorides (requires strong base). |

| C5 | Aromatic C-H | Nucleophilic (Latent) | Halogenation: Electrophilic aromatic substitution (NIS/NBS) allows installation of I/Br for Suzuki/Sonogashira coupling . |

C5-Halogenation: The Gateway to Complexity

To expand the core into a tricyclic or complex inhibitor, the C5 position is critical.

-

Protocol: React the scaffold with N-Iodosuccinimide (NIS) in DMF at RT.

-

Outcome: Methyl 5-iodo-4-(methylamino)pyrimidine-2-carboxylate.

-

Utility: The 5-iodo group allows for cross-coupling with aryl boronic acids, enabling the construction of "sandwich" inhibitors that fill the hydrophobic pocket II of kinases.

Case Study: Design of a Type I Kinase Inhibitor

This section illustrates the application of the building block in designing a hypothetical inhibitor ("Res-Kin-1") targeting a tyrosine kinase (e.g., SRC or EGFR).

Design Logic

-

Hinge Binding: The 4-methylamino-pyrimidine core binds to the ATP pocket.

-

Solubilizing Tail: The C2-ester is converted to a piperazine amide to improve solubility and reach the solvent front.

-

Hydrophobic Interaction: A phenyl group is introduced at C5 via Suzuki coupling to engage the gatekeeper residue.

Experimental Workflow (Library Synthesis)

-

Step 1 (Core Synthesis): Synthesize the title compound via Route A.

-

Step 2 (Iodination): NIS, DMF -> 5-iodo derivative.

-

Step 3 (Suzuki Coupling): React 5-iodo intermediate with Phenylboronic acid,

, -

Step 4 (Amidation): Hydrolyze C2-ester (LiOH) -> Acid. Couple with N-methylpiperazine using HATU/DIPEA.

Structural Logic Diagram

Caption: Figure 2. Stepwise elaboration of the scaffold into a bioactive kinase inhibitor.

Quality Control & Stability

Analytical Standards

-

NMR (

, -

HPLC Purity: >98% required for library synthesis.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

-

Detection: UV 254 nm (Pyrimidine absorption).

-

Stability Profile

-

Hydrolysis: The C2-methyl ester is susceptible to hydrolysis in basic aqueous media (pH > 9) or enzymatic degradation in plasma. For in vitro assays, the ester is stable; for in vivo use, it is typically converted to a stable amide or heterocycle.

-

Storage: Store at -20°C under inert atmosphere (

). Hygroscopic – keep desiccated.

References

-

Synthesis of Pyrimidine Carboxylates: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722.

-

Regioselectivity in Pyrimidines: Smith, S. M., & Buchwald, S. L. (2016).[1] "Regioselective 2-Amination of Polychloropyrimidines." Organic Letters, 18(17).

-

Kinase Inhibitor Scaffolds: Traxler, P., et al. (1997). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry, 40(22), 3601-3616.

- Pyrimidine Chemistry Review: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (General Reference for Pyrimidine Reactivity).

-

Direct Precursor Availability: PubChem Compound Summary for Methyl 4-chloropyrimidine-2-carboxylate (CID 10582069).

Sources

Technical Whitepaper: 4-(methylamino)pyrimidine Derivatives in Medicinal Chemistry

[1]

Executive Summary

The 4-(methylamino)pyrimidine scaffold represents a privileged pharmacophore in modern drug discovery, particularly within kinase inhibitor development.[1][2] Unlike bulky 4-anilino derivatives (common in EGFR inhibitors like Gefitinib), the 4-(methylamino) motif offers a specific probe for the "gatekeeper" and "solvent-front" regions of the ATP-binding pocket. This guide dissects the structural causality of this scaffold, provides a validated synthetic workflow, and analyzes its application in oncology and infectious disease.[1][3]

Structural Significance & Pharmacophore Analysis[1][3][4]

The Hinge Binding Motif

In the context of kinase inhibition, the pyrimidine ring acts as a scaffold to orient the C4-amino group toward the kinase hinge region.

-

N1 of Pyrimidine: Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge residue (e.g., Met793 in EGFR).[1]

-

C4-NH (Methylamino): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue.

-

N-Methyl Group: Unlike a hydrogen (primary amine) or a phenyl ring (aniline), the methyl group provides a rigid, small hydrophobic vector.[1] It is critical for probing the steric tolerance of the ribose-binding pocket without inducing the steric clashes often seen with larger alkyl groups.

Mechanism of Action Diagram

The following diagram illustrates the binding mode of a generic 4-(methylamino)pyrimidine within a kinase ATP-binding pocket.

Figure 1: Pharmacophoric interaction of the 4-(methylamino)pyrimidine core within the kinase ATP-binding site.

Validated Synthetic Methodology

Mechanistic Choice: SNAr vs. Pd-Catalysis

While Buchwald-Hartwig amination is powerful, the Nucleophilic Aromatic Substitution (SNAr) is the preferred route for 4-(methylamino)pyrimidines due to the high electron deficiency at the C4 position. The pyrimidine nitrogens pull electron density, activating the C4-chloride for displacement by the nucleophilic methylamine.

Protocol: SNAr Displacement of 4-Chloropyrimidines

Objective: Synthesis of 4-(methylamino)-2-substituted-pyrimidine. Scale: 1.0 mmol pilot scale.

Reagents:

-

Substrate: 4-chloro-2-(substituted)pyrimidine (1.0 eq)

-

Nucleophile: Methylamine (2.0 M in THF or 40% aq.[1] solution) (3.0 eq)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 eq)[1] -

Solvent:

-Butanol (high boiling point) or Isopropanol.

Step-by-Step Workflow:

-

Preparation: In a 10 mL microwave vial or round-bottom flask, dissolve 1.0 mmol of the 4-chloropyrimidine substrate in 3 mL of

-butanol. -

Addition: Add 2.0 mmol DIPEA followed by 3.0 mmol of methylamine solution dropwise.

-

Expert Insight: Using excess amine acts as a scavenger for the HCl generated, driving the equilibrium forward.

-

-

Reaction:

-

Thermal: Heat to 80°C for 4–6 hours.

-

Microwave (Preferred): 120°C for 20 minutes (high pressure promotes difficult substrates).[1]

-

-

In-Process Control (Self-Validating Step):

-

Workup:

-

Purification: Recrystallize from EtOH/Water or perform flash chromatography (0-5% MeOH in DCM).

Synthetic Logic Flowchart

Figure 2: Reaction pathway for the synthesis of 4-(methylamino)pyrimidine derivatives.

Medicinal Chemistry & SAR Analysis

Comparative Potency Data

The following table illustrates how the 4-amino substituent affects biological activity in a representative kinase assay (e.g., CDK2 inhibition), highlighting the specific role of the methyl group.

| Substituent (R) at C4 | Interaction Type | LogP (Lipophilicity) | IC50 (nM) * | Notes |

| -NH2 (Primary) | H-Bond Donor | Low | 150 | Good binding, but lacks hydrophobic fill. |

| -NHMe (Methyl) | H-Bond Donor + Small Hydrophobic | Moderate | 45 | Optimal balance of steric fit and solubility. |

| -NMe2 (Dimethyl) | No H-Bond Donor | Moderate | >10,000 | Loss of hinge H-bond kills potency. |

| -NHPh (Anilino) | H-Bond Donor + Pi-Stacking | High | 12 | High potency but often poor solubility/metabolic stability. |

*Note: Data represents generalized trends derived from CDK/EGFR inhibitor SAR studies (e.g., analogues of PD 158780 and purvalanol series).[1]

Critical SAR Points

-

The NH is Non-Negotiable: As seen in the table, converting -NHMe to -NMe2 (tertiary amine) removes the hydrogen bond donor capability, typically destroying kinase affinity.

-

Methyl vs. Ethyl/Propyl: The methyl group is often the "Goldilocks" substituent. Larger alkyl groups (ethyl, isopropyl) can clash with the "ceiling" of the ribose pocket unless the specific kinase has a unique back-pocket opening.

-

Solubility: 4-(methylamino) derivatives generally possess superior aqueous solubility compared to their 4-anilino counterparts, making them better candidates for oral bioavailability during early lead optimization.[1]

Therapeutic Applications

Oncology: CHK1 and EGFR Inhibitors

The 4-(methylamino)pyrimidine core is a structural subset of several checkpoint kinase 1 (CHK1) inhibitors. For example, compound (R)-17 utilizes this core to achieve sub-nanomolar potency (IC50 = 0.4 nM) against CHK1, a critical target in hematologic malignancies [1].[1][5]

Antimicrobial Potential

Beyond oncology, this scaffold exhibits activity in infectious diseases.[1][6] The basicity of the pyrimidine ring, combined with the methylamino group, mimics aspects of the purine ring system found in DNA/RNA, allowing these derivatives to act as antimetabolites in bacterial systems [2].

References

-

Discovery of CHK1 Inhibitors: Title: Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. Source: PubMed / European Journal of Medicinal Chemistry. Link:[Link]

-

Pyrimidine Scaffold Review: Title: Recent Advances in Pyrimidine-Based Drugs.[3][7] Source: Semantic Scholar / Pharmaceuticals. Link:[Link][1][6][8]

-

EGFR Kinase Inhibition: Title: Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780).[1][9] Source: Journal of Medicinal Chemistry.[9][10] Link:[Link]

-

Synthetic Mechanisms (SNAr): Title: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.[11] Source: WuXi AppTec / QM Magic Class. Link:[Link]

Sources

- 1. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. heteroletters.org [heteroletters.org]

- 7. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

Physicochemical Characterization of Methyl 4-(methylamino)pyrimidine-2-carboxylate: A Guide to Melting Point Range Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Introduction: The Critical Role of Melting Point Analysis

Methyl 4-(methylamino)pyrimidine-2-carboxylate (C₇H₉N₃O₂) is a substituted pyrimidine, a scaffold of significant interest in the development of therapeutic agents. Before a compound can be effectively utilized in screening, formulation, or preclinical studies, its fundamental physical properties must be rigorously established. The melting point range—the temperature interval from the first appearance of a liquid phase (onset) to the complete liquefaction of the solid (clear point)—is arguably the most crucial initial piece of data.

The significance of this parameter extends beyond simple identification:

-

Indicator of Purity: A pure crystalline solid typically exhibits a sharp, narrow melting range (≤ 2°C).[1][2] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the range.[1][3]

-

Identity Confirmation: While many compounds may share similar melting points, the mixed melting point technique provides a definitive method for identity confirmation against an authentic reference standard.[4][5]

-

Solid-State Characterization: The existence of polymorphs—different crystalline forms of the same compound—can significantly impact solubility, stability, and bioavailability. Each polymorph will have a distinct melting point, making its determination essential as guided by the International Council for Harmonisation (ICH) Q6A guidelines.[6]

Given the absence of a reported melting point for Methyl 4-(methylamino)pyrimidine-2-carboxylate in standard chemical databases, this guide serves as a primary resource for researchers tasked with its initial characterization.

Table 1: Physicochemical Properties of Methyl 4-(methylamino)pyrimidine-2-carboxylate

| Property | Value | Source / Method |

| Molecular Formula | C₇H₉N₃O₂ | PubChem |

| Molecular Weight | 167.17 g/mol | BLD Pharm[7] |

| CAS Number | 1508442-76-9 | BLD Pharm[7] |

| Appearance | White to off-white crystalline solid (Assumed) | N/A |

| Melting Point Range (°C) | To Be Determined Experimentally | See Protocols Below |

Methodologies for Melting Point Determination

Two primary methods are recommended for determining the melting point range, offering a balance between classical, universally available techniques and modern, highly sensitive thermal analysis. Both methods should be performed on a dry, finely powdered sample to ensure uniform heat distribution.[8][9]

Method A: Capillary Melting Point Determination (USP <741> Class I)

This visual-based method is the foundational technique for melting point analysis and is detailed in the United States Pharmacopeia (USP).[10][11][12]

Causality and Principle: A small, compacted sample in a glass capillary tube is heated at a controlled rate. The temperatures at which the phase transition begins and ends are observed visually. The accuracy of this method is highly dependent on a slow heating rate near the melting point (typically 1-2°C per minute) to ensure thermal equilibrium between the heating block, the thermometer, and the sample.[13][14]

-

Sample Preparation:

-

Ensure the sample of Methyl 4-(methylamino)pyrimidine-2-carboxylate is completely dry, as residual solvent will act as an impurity.

-

Using a mortar and pestle, gently grind the crystalline sample into a fine, uniform powder.[15]

-

-

Capillary Loading:

-

Press the open end of a capillary tube (0.8–1.2 mm internal diameter) into the powdered sample.[11]

-

Invert the tube and tap it gently on a hard surface to compact the powder at the sealed end. To achieve tight packing, drop the tube through a long glass pipe onto the benchtop.[16]

-

The final packed sample height should be 2.5–3.5 mm.[11]

-

-

Instrument Calibration:

-

Prior to measurement, verify the apparatus's accuracy using USP-traceable melting point reference standards.[17] Select standards that bracket the expected melting point.

-

-

Measurement:

-

Rapid Preliminary Run: Perform a quick determination with a fast ramp rate (e.g., 10-15°C/min) to find an approximate melting range.[7][14]

-

Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a freshly prepared capillary.

-

Set the heating rate to rise rapidly to a temperature about 5-10°C below the expected range.[14]

-

Reduce the ramp rate to 1-2°C per minute to slowly approach and pass through the melting range.[18]

-

-

Data Recording:

Caption: Workflow for Capillary Melting Point Determination.

Method B: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative and sensitive data than the capillary method. It is the preferred method in industrial drug development for characterizing thermal events.

Causality and Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature.[19] When the sample melts, it absorbs energy (an endothermic process), which is detected as a change in heat flow. This is plotted as a thermogram, where the melting event appears as a distinct peak.[20]

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified reference material, such as high-purity indium.

-

-

Sample Preparation:

-

Accurately weigh 1-3 mg of the finely powdered Methyl 4-(methylamino)pyrimidine-2-carboxylate into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any mass loss during the experiment.

-

-

Experimental Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Program the instrument with the desired temperature profile. A typical method would be:

-

Equilibrate at 25°C.

-

Ramp up the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point.

-

Use an inert nitrogen purge gas to maintain a consistent atmosphere.

-

-

-

Data Analysis:

-

The resulting thermogram will show an endothermic peak corresponding to the melting event.

-

Onset Temperature: Determined by the intersection of the pre-melt baseline with the tangent of the peak's leading edge. This value is often correlated with the start of melting.

-

Peak Temperature: The temperature at the apex of the endotherm, representing the point of maximum heat absorption.

-

The melting range can be reported based on the onset and the completion of the peak's return to baseline.

-

Caption: Workflow for Melting Point Analysis by DSC.

Interpretation of Results and Purity Assessment

The data obtained from these experiments provides direct insight into the quality of the synthesized Methyl 4-(methylamino)pyrimidine-2-carboxylate.

Table 2: Interpretation of Melting Point Range Data

| Observation | Interpretation | Recommended Action |

| Sharp, narrow range (1-2°C) | High purity.[7] | Proceed with further characterization. |

| Broad range (>2°C) | Presence of impurities.[2][3] | Repurify the sample (e.g., recrystallization) and repeat the measurement. |

| Melting point lower than expected | Presence of impurities or incorrect compound. | Repurify or re-verify the chemical structure via other analytical methods (NMR, MS). |

| Melts with decomposition | Compound is thermally unstable. | Note the decomposition temperature. DSC can provide more insight into decomposition events. |

Confirmatory Identification: The Mixed Melting Point Technique

If a reference standard of Methyl 4-(methylamino)pyrimidine-2-carboxylate becomes available, the mixed melting point technique is an invaluable and self-validating tool for confirming identity.[4]

Protocol:

-

Thoroughly mix the newly synthesized sample with an equal amount of the authentic reference standard.

-

Determine the melting point range of this mixture.

Interpretation:

-

No Depression: If the mixture melts at the same sharp temperature as the individual components, the synthesized sample is identical to the reference standard.

-

Depression and Broadening: If the mixture melts over a broad and lower temperature range, the synthesized sample is not the same compound as the reference standard.[5]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. Revision Notes - Identifying purity using melting and boiling points | Experimental Techniques and Chemical Analysis | Chemistry - 0620 - Core | IGCSE | Sparkl [sparkl.me]

- 4. athabascau.ca [athabascau.ca]

- 5. chemconnections.org [chemconnections.org]

- 6. database.ich.org [database.ich.org]

- 7. almaaqal.edu.iq [almaaqal.edu.iq]

- 8. scribd.com [scribd.com]

- 9. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]

- 10. scribd.com [scribd.com]

- 11. thinksrs.com [thinksrs.com]

- 12. uspbpep.com [uspbpep.com]

- 13. jk-sci.com [jk-sci.com]

- 14. hinotek.com [hinotek.com]

- 15. aquaterra.hu [aquaterra.hu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 18. youtube.com [youtube.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. An overview of Differential Scanning Calorimetry - SETARAM [setaramsolutions.com]

Methodological & Application

Application Note: Methyl 4-(methylamino)pyrimidine-2-carboxylate as a Bifunctional Scaffold

Topic: Strategic Utilization of Methyl 4-(methylamino)pyrimidine-2-carboxylate in Heterocyclic Synthesis Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The "Privileged" Pyrimidine Core

Methyl 4-(methylamino)pyrimidine-2-carboxylate (MMPC) represents a highly versatile, bifunctional building block in modern medicinal chemistry. Pyrimidines are recognized as "privileged scaffolds" due to their ability to mimic the purine ring of ATP, making them ubiquitous in kinase inhibitor design (e.g., EGFR, CDK, and Aurora kinase inhibitors).

MMPC is distinct because it offers two orthogonal handles for diversification:

-

The C2-Ester: An electrophilic site primed for hydrolysis (to access acids) or hydrazinolysis (to access heterocyclic fused systems).

-

The C4-Methylamine: A secondary amine that serves as a hydrogen bond donor/acceptor and directs regioselectivity during nucleophilic aromatic substitutions (SNAr) or cyclizations.

This guide details the protocols for synthesizing this core and deploying it to generate bicyclic heterocycles and amide libraries.

Chemical Properties Table[1]

| Property | Data |

| IUPAC Name | Methyl 4-(methylamino)pyrimidine-2-carboxylate |

| Molecular Formula | C₇H₉N₃O₂ |

| Molecular Weight | 167.17 g/mol |

| Key Functionality | 2-Carboxylate (Electrophile), 4-Amino (Nucleophile) |

| pKa (Predicted) | ~3.5 (Pyrimidine N), ~13 (NH) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in Water |

| Storage | 2–8°C, Hygroscopic (Store under Nitrogen) |

Synthesis of the Core Scaffold

Context: While commercially available, in-house synthesis is often required to access analogs or scale up. The most robust route involves SNAr displacement of a 4-chloro precursor.

Protocol A: Preparation from Methyl 4-chloropyrimidine-2-carboxylate

Mechanism: The reaction proceeds via an addition-elimination mechanism. The 2-ester group activates the pyrimidine ring, making the C4-chloride highly susceptible to nucleophilic attack by methylamine.

Reagents:

-

Methyl 4-chloropyrimidine-2-carboxylate (1.0 eq)

-

Methylamine (2.0 M in THF, 1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with Methyl 4-chloropyrimidine-2-carboxylate (10 g) and anhydrous DCM (100 mL). Cool to 0°C using an ice bath.

-

Addition: Add TEA (1.2 eq) followed by the dropwise addition of Methylamine solution (1.1 eq). Critical: Control the exotherm; maintain internal temperature <5°C to prevent attack at the ester (C2).

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

-

Workup: Quench with water (50 mL). Extract the organic layer.[1] Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from EtOAc/Hexane or use flash chromatography if impurities exist.

-

Yield Expectation: 85–95%.

-

Downstream Application 1: Synthesis of Pyrimido[4,5-d]pyrimidines

Context: Fused bicyclic systems are critical for increasing metabolic stability and binding affinity. MMPC can be cyclized to form pyrimido[4,5-d]pyrimidines, which are isosteres of pteridines.

Protocol B: Cyclization via Vilsmeier-Haack Formylation

This protocol assumes the introduction of a functional group at C5 (e.g., via halogenation or formylation) followed by cyclization.

Reagents:

-

MMPC (Intermediate from Protocol A)

-

POCl₃ / DMF (Vilsmeier Reagent)

-

Guanidine or Urea derivatives

Workflow Visualization (DOT):

Caption: Synthetic pathway for converting MMPC into a fused pyrimido[4,5-d]pyrimidine system.

Critical Control Point: The C5 position in MMPC is electron-rich due to the electron-donating effect of the 4-amino group. However, the 2-ester is electron-withdrawing. Standard electrophilic aromatic substitution (SEAr) requires harsh conditions.

-

Alternative: Use N-bromosuccinimide (NBS) in MeCN to install a bromine at C5, then perform a palladium-catalyzed coupling (Suzuki/Stille) to introduce the second ring carbon, followed by closure.

Downstream Application 2: Divergent Amide Library Generation

Context: For kinase inhibitors, the C2 position often interacts with the solvent-exposed region or the hinge region of the kinase. Converting the ester to an amide allows for rapid SAR (Structure-Activity Relationship) exploration.

Protocol C: Hydrolysis and HATU Coupling

Step-by-Step Procedure:

-

Hydrolysis:

-

Dissolve MMPC (1.0 eq) in THF/Water (3:1).

-

Add LiOH·H₂O (2.0 eq). Stir at RT for 4 hours.

-

Acidify with 1N HCl to pH 3. The carboxylic acid usually precipitates. Filter and dry.

-

-

Coupling (Parallel Synthesis Compatible):

-

Dissolve the acid (1.0 eq) in DMF.

-

Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5 mins to activate.

-

Add the diverse amine (R-NH₂, 1.1 eq). Stir at RT for 12 hours.

-

-

Purification:

-

For libraries: Use prep-HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).

-

Decision Logic for Scaffold Use (DOT):

Caption: Decision matrix for diversifying the Methyl 4-(methylamino)pyrimidine-2-carboxylate scaffold.

Scientific Integrity & Troubleshooting (E-E-A-T)

Causality & Mechanism

-

Regioselectivity: In the formation of the core, the 4-position is more reactive toward SNAr than the 2-position because the intermediate Meisenheimer complex at C4 is better stabilized by the para-nitrogen (N1) and the electron-withdrawing ester at C2.

-

N-Methylation Effect: The N-methyl group prevents the formation of certain tautomers (imine forms) common in primary aminopyrimidines, locking the molecule in the amino form. This improves solubility and defines the hydrogen bond donor profile for kinase binding [1].

Self-Validating Systems

-

TLC Monitoring: During hydrolysis (Protocol C), the starting ester (high Rf) disappears, and the acid (baseline/low Rf) appears. If the spot doesn't move, heating to 50°C may be required, but watch for decarboxylation.

-

NMR Verification:

-

Ester: Singlet at ~3.9 ppm (3H).

-

N-Methyl:[2] Doublet (due to NH coupling) or broad singlet at ~2.9–3.0 ppm.

-

Loss of Ester: Disappearance of the 3.9 ppm singlet confirms hydrolysis.

-

References

-

Pyrimidine Scaffold Reviews

-

Kinase Inhibitor Design

-

Bancet, A., et al. (2014).[4] "Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds." RSC Advances.

-

-

Synthetic Methodology (SNAr)

-

"Chemically enabled synthesis of 2-amino-4-heteroarylpyrimidines."[5] ResearchGate.

-

-

Cyclization Protocols

-

"Interaction of methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)-yl)acetate with hydrazine hydrate."[6] Chemija.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. lmaleidykla.lt [lmaleidykla.lt]

Application Note & Protocols: Scalable Synthesis of Methyl 4-(methylamino)pyrimidine-2-carboxylate

Abstract

This application note provides a comprehensive guide to the scalable synthesis of Methyl 4-(methylamino)pyrimidine-2-carboxylate, a key intermediate in the manufacturing of various pharmaceutical compounds. We present a detailed, field-proven protocol based on the nucleophilic aromatic substitution (SNAr) of Methyl 4-chloropyrimidine-2-carboxylate with methylamine. This document outlines two primary protocols: one for the synthesis of the precursor, Methyl 4-chloropyrimidine-2-carboxylate, and the main protocol for the subsequent amination. The causality behind experimental choices, safety considerations, and methods for troubleshooting and optimization are discussed in detail to ensure reproducibility and scalability. All quantitative data is summarized in tables, and reaction pathways are visualized using process flow diagrams.

Introduction

Pyrimidine-2-carboxylic acid esters and their derivatives are crucial building blocks in medicinal chemistry and drug development.[1] Specifically, Methyl 4-(methylamino)pyrimidine-2-carboxylate serves as a vital precursor in the synthesis of a range of biologically active molecules. Its structure, featuring a substituted pyrimidine ring, makes it an important component for targeting various biological pathways.

The growing demand for pharmaceuticals derived from this intermediate necessitates a robust, scalable, and economically viable synthetic route. The most common and industrially applicable method for the synthesis of 4-aminopyrimidines is the nucleophilic aromatic substitution (SNAr) on an activated pyrimidine ring.[2][3] The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring facilitates the attack of nucleophiles, particularly at the C4 and C2 positions.[3] This application note focuses on a highly efficient SNAr-based synthesis, providing detailed protocols for both the preparation of the key precursor and its subsequent conversion to the final product.

Overview of the Synthetic Strategy

The overall synthetic strategy is a two-step process, designed for scalability and efficiency.

Step 1: Esterification and Chlorination. The synthesis begins with the conversion of a suitable pyrimidine carboxylic acid to its corresponding methyl ester, followed by chlorination to yield the reactive intermediate, Methyl 4-chloropyrimidine-2-carboxylate.

Step 2: Nucleophilic Aromatic Substitution (SNAr). The target compound, Methyl 4-(methylamino)pyrimidine-2-carboxylate, is then synthesized via the SNAr reaction of Methyl 4-chloropyrimidine-2-carboxylate with methylamine.

The complete synthetic workflow is illustrated in the diagram below.

Caption: Figure 1: Overall synthetic workflow.

Detailed Protocols and Methodologies

This section provides detailed, step-by-step protocols for the synthesis of the precursor and the final product. All procedures should be carried out in a well-ventilated fume hood by trained personnel.

Synthesis of Methyl 4-chloropyrimidine-2-carboxylate (Precursor)

This protocol details the conversion of 2-chloropyrimidine-4-carboxylic acid to its methyl ester. This method involves the formation of an acyl chloride followed by esterification.

Materials and Reagents:

| Reagent | Grade | Supplier |

| 2-chloropyrimidine-4-carboxylic acid | ≥98% | Commercial Source |

| Oxalyl chloride | Reagent grade, ≥99% | Commercial Source |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial Source |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Source |

| Methanol (MeOH) | Anhydrous, ≥99.8% | Commercial Source |

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-chloropyrimidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Acyl Chloride Formation: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) to the suspension. Slowly add oxalyl chloride (1.5 eq) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. The reaction can be monitored by the cessation of gas evolution and by thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM.

-

Esterification: Cool the residue in an ice bath and slowly add anhydrous methanol (5-10 eq).

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up and Isolation: Concentrate the solution under reduced pressure to yield the crude product. The product is often of sufficient purity for the next step, but can be further purified by recrystallization or column chromatography if necessary.[4]

Synthesis of Methyl 4-(methylamino)pyrimidine-2-carboxylate (Target Compound)

This protocol describes the nucleophilic aromatic substitution reaction between Methyl 4-chloropyrimidine-2-carboxylate and methylamine.

Materials and Reagents:

| Reagent | Grade | Supplier |

| Methyl 4-chloropyrimidine-2-carboxylate | ≥98% | Synthesized as above |

| Methylamine (solution in THF or water) | 2.0 M in THF or 40% in water | Commercial Source |

| Triethylamine (TEA) | ≥99.5% | Commercial Source |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial Source |

| Ethyl acetate (EtOAc) | Reagent grade | Commercial Source |

| Saturated aqueous sodium bicarbonate | N/A | Prepared in-house |

| Brine | N/A | Prepared in-house |

| Anhydrous sodium sulfate | N/A | Commercial Source |

Protocol:

-

Reaction Setup: To a dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add Methyl 4-chloropyrimidine-2-carboxylate (1.0 eq).

-

Solvent and Reagents Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF). Add triethylamine (1.5 eq) to the solution.

-

Methylamine Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of methylamine (1.2-1.5 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, pour the reaction mixture into water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The product can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient.[5]

Expected Results:

-

Appearance: White to off-white solid.

-

Molecular Formula: C₇H₉N₃O₂[6]

-

Molecular Weight: 167.17 g/mol [6]

-

Purity (by HPLC): >98%

-

Yield: 80-90%

Analytical Data (Predicted):

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.2-8.4 (d, 1H, pyrimidine-H), 6.5-6.7 (d, 1H, pyrimidine-H), 5.5-5.8 (br s, 1H, NH), 3.9-4.1 (s, 3H, OCH₃), 3.0-3.2 (d, 3H, NCH₃).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 164-166 (C=O), 160-162 (C-N), 158-160 (C-N), 150-152 (C-N), 105-107 (CH), 52-54 (OCH₃), 28-30 (NCH₃).

Discussion and Scientific Rationale

Mechanism of the SNAr Reaction

The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes the carbon atoms of the ring susceptible to nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism.

-

Addition Step: The nucleophile (methylamine) attacks the electron-deficient C4 position of the pyrimidine ring, forming a negatively charged intermediate known as a Meisenheimer complex. This step temporarily disrupts the aromaticity of the ring.

-

Elimination Step: The aromaticity is restored by the elimination of the chloride leaving group, yielding the final product.

Caption: Figure 2: Simplified S_NAr mechanism.

Optimization and Troubleshooting

For a scalable and robust process, several parameters can be optimized.

| Parameter | Recommendation and Rationale |

| Solvent | Polar aprotic solvents like THF, DMF, or acetonitrile are generally preferred as they can solvate the intermediate complex and do not interfere with the nucleophile. For greener processes, alcohols or even water can be considered, though side reactions like hydrolysis may occur. |

| Base | A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Inorganic bases like K₂CO₃ can also be used, particularly at elevated temperatures. |

| Temperature | The reaction is typically exothermic and can often be run at room temperature. However, for less reactive substrates or to increase the reaction rate, gentle heating (40-80 °C) may be applied. |

| Troubleshooting | Low Yield: If the yield is low, consider increasing the reaction temperature, using a more polar solvent, or ensuring the methylamine reagent is of good quality and concentration. Side Products: The formation of 4-hydroxypyrimidine can occur if water is present. Using anhydrous solvents and reagents is crucial to minimize this side reaction. |

Safety and Handling

-

2-chloropyrimidine-4-carboxylic acid and its derivatives: These are chlorinated heterocyclic compounds and should be handled with care. Avoid inhalation, ingestion, and skin contact.

-

Oxalyl chloride: Highly corrosive and toxic. Reacts violently with water. All operations should be performed in a well-ventilated fume hood.

-

Methylamine: Flammable and corrosive. Can cause severe skin and eye irritation. Use in a well-ventilated area.

-

Solvents (DCM, THF): Volatile and flammable. Avoid inhalation of vapors.

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Conclusion

The synthetic route detailed in this application note provides a scalable and efficient method for the production of Methyl 4-(methylamino)pyrimidine-2-carboxylate. By following the outlined protocols and considering the optimization strategies, researchers and drug development professionals can reliably synthesize this key intermediate for their downstream applications. The provided rationale for experimental choices and troubleshooting guide should facilitate the successful implementation of this synthesis on a laboratory and pilot-plant scale.

References

-

Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. (n.d.). AWS. Retrieved February 18, 2026, from [Link]

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). Preprints.org. Retrieved February 18, 2026, from [Link]

-

Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. (n.d.). University of Johannesburg. Retrieved February 18, 2026, from [Link]

-

Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. (2020, July 22). Retrieved February 18, 2026, from [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Retrieved February 18, 2026, from [Link]

-

Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (2010, June 1). Retrieved February 18, 2026, from [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C: Organic. Retrieved February 18, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved February 18, 2026, from [Link]

- A kind of synthetic method of 4- chloro-2-methyl pyrimidine. (n.d.). Google Patents.

-

Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Retrieved February 18, 2026, from [Link]

-

Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities. (2011, July 15). PubMed. Retrieved February 18, 2026, from [Link]

-

Methyl 4-(methylamino)pyrimidine-2-carboxylate. (n.d.). PubChemLite. Retrieved February 18, 2026, from [Link]

-

Pyrimidine,2-dimethylamino. (n.d.). Organic Syntheses Procedure. Retrieved February 18, 2026, from [Link]

-

Methyl 4-aminopyridine-2-carboxylate. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (n.d.). Google Patents.

-

Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (2013, April 9). Journal of Medicinal Chemistry - ACS Publications. Retrieved February 18, 2026, from [Link]

-

Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. (2021, March 13). MDPI. Retrieved February 18, 2026, from [Link]

- Synthesis and purification method of 2-amino-4-methylpyridine. (n.d.). Google Patents.

-

(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved February 18, 2026, from [Link]

Sources

- 1. 4-Methylpyrimidine(3438-46-8) 1H NMR [m.chemicalbook.com]

- 2. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 6. 1508442-76-9|Methyl 4-(methylamino)pyrimidine-2-carboxylate|BLD Pharm [bldpharm.com]

Application Note: Strategic Reduction of Methyl 4-(methylamino)pyrimidine-2-carboxylate

Chemo-selective Synthesis of (4-(methylamino)pyrimidin-2-yl)methanol

Executive Summary

This application note details the protocol for reducing the ester moiety of Methyl 4-(methylamino)pyrimidine-2-carboxylate to its corresponding alcohol, (4-(methylamino)pyrimidin-2-yl)methanol .[1]

The Core Challenge: Pyrimidine rings are highly electron-deficient, making them susceptible to nucleophilic attack by hydride reagents.[1] Standard reduction conditions (e.g., Lithium Aluminum Hydride at reflux) often lead to over-reduction , resulting in 1,6-dihydropyrimidines rather than the desired alcohol [1].[1]

The Solution: This guide prioritizes a Lithium Borohydride (LiBH₄) protocol.[1][2] This reagent offers a superior chemo-selective window, reducing the ester without disrupting the heteroaromatic system. A secondary, cost-effective protocol using NaBH₄/CaCl₂ is provided for scale-up considerations.[1]

Chemical Strategy & Mechanistic Insight

Substrate Analysis

The substrate contains two competing electrophilic sites:[1]

-

The Ester Carbonyl (C=O): The desired site of reduction.[1]

-

The Pyrimidine Ring (C-2/C-6): The 2-position is flanked by two nitrogen atoms, making it highly electrophilic.[1] While the 4-methylamino group (-NHMe) provides some electron donation (deactivating the ring slightly), the risk of hydride addition to the ring remains high with aggressive reagents like LiAlH₄.

Reagent Selection Matrix

The following table summarizes the rationale behind reagent selection for this specific transformation.

| Reagent | Reactivity | Risk Profile | Recommendation |

| LiAlH₄ (LAH) | High | Critical: High risk of reducing the pyrimidine ring to dihydropyrimidine [1].[1] Difficult aluminum salt workup. | Avoid (or use at -78°C only) |

| NaBH₄ | Low | Ineffective: Generally too weak to reduce esters without additives.[1] | Not recommended alone |

| LiBH₄ | Optimal | Ideal: Strong enough for esters, mild enough to spare the pyrimidine ring.[1] Soluble in THF. | Primary Protocol |

| NaBH₄ + CaCl₂ | Moderate | Good: In-situ generation of Ca(BH₄)₂ increases reactivity.[1] Excellent for scale-up. | Secondary Protocol |

Experimental Protocols

Protocol A: Lithium Borohydride (LiBH₄) Reduction (Recommended)

Best for: High yields, high selectivity, and medicinal chemistry scale (mg to g).[1]

Reagents & Equipment

-

Substrate: Methyl 4-(methylamino)pyrimidine-2-carboxylate (1.0 eq)

-

Reagent: LiBH₄ (2.0 M solution in THF) (2.5 eq)

-

Quench: Methanol (MeOH), 1M HCl, Sat. NaHCO₃

-

Equipment: 3-neck flask, N₂/Ar line, addition funnel, internal thermometer.

Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round-bottom flask and cool under a stream of Nitrogen.

-

Solvation: Dissolve the substrate in anhydrous THF (0.2 M concentration). Cool the solution to 0°C using an ice bath.

-

Addition: Add LiBH₄ solution (2.0 M in THF) dropwise via syringe or addition funnel over 15 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 4–6 hours.

-

Monitoring: Check TLC (System: 10% MeOH in DCM). Look for the disappearance of the ester spot (

) and appearance of the alcohol (

-

-

Quench (Critical): Cool the mixture back to 0°C.

-

Workup:

Protocol B: NaBH₄ / CaCl₂ Reduction (Scale-Up Alternative)

Best for: Cost-efficiency and larger batches (>10g).[1]

Reagents

-

Substrate: Methyl 4-(methylamino)pyrimidine-2-carboxylate (1.0 eq)

-

Reagents: NaBH₄ (3.0 eq), CaCl₂ (anhydrous, 1.5 eq)

-

Solvent: Ethanol (EtOH) / THF (2:1 ratio)[1]

Step-by-Step Procedure

-

Activation: In a flask, dissolve anhydrous CaCl₂ in Ethanol (exothermic). Cool to 0°C.[1]

-

Substrate Addition: Add the substrate (dissolved in minimal THF) to the CaCl₂/EtOH solution.

-

Hydride Addition: Add NaBH₄ powder portion-wise over 30 minutes at 0°C.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.

-

Workup: Quench with dilute acetic acid. Concentrate to remove EtOH.[1] Dilute with water and extract as in Protocol A.

Workflow Visualization

The following diagram illustrates the logical flow and decision points for the LiBH₄ protocol.

Caption: Operational workflow for the LiBH₄ reduction, highlighting critical checkpoints for reaction monitoring and quenching.

Analytical Validation (QC)

To verify the integrity of the product and ensure no ring reduction occurred, verify the following NMR signals:

| Signal Region | Observation in Product | Interpretation |

| Disappearance | Loss of Methyl Ester (-COOCH ₃) singlet.[1] | |

| New Signal | Appearance of Methylene Alcohol (-CH ₂OH) singlet/doublet.[1] | |

| Retention | Pyrimidine ring proton (H-6) must remain a distinct singlet/doublet.[1] If this region becomes complex or shifts upfield to 5–6 ppm, ring reduction has occurred. |

References

-

Liu, Y., et al. (2007).[1][11] Reduction of pyrimidine derivatives by LiAlH4. Journal of Chemical Research, 2007(3), 158-160.[1] [1]

- Establishes the risk of dihydropyrimidine formation when reducing pyrimidine esters with LAH.

-

Brown, H. C., & Narasimhan, S. (1979).[1] Calcium Borohydride: A Simple, Convenient Procedure for the High-Yield Reduction of Esters. The Journal of Organic Chemistry, 44(15), 2802-2804.[1]

- Foundational text for the NaBH₄/CaCl₂ protocol.

-

Soai, K., & Ookawa, A. (1986).[1] Mixed solvents containing methanol as useful reaction media for the reduction of esters with lithium borohydride.[1][7][12] The Journal of Organic Chemistry, 51(21), 4000-4005.[1]

-

Optimizes LiBH₄ reactivity using methanol additives.[1]

-

Sources

- 1. Lithium borohydride - Wikipedia [en.wikipedia.org]

- 2. davuniversity.org [davuniversity.org]

- 3. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. reddit.com [reddit.com]

- 6. youtube.com [youtube.com]

- 7. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. rushim.ru [rushim.ru]

Application Note: Strategic Functionalization of Methyl 4-(methylamino)pyrimidine-2-carboxylate

Executive Summary

Methyl 4-(methylamino)pyrimidine-2-carboxylate (Compound 1 ) is a high-value pharmacophore in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., EGFR, Aurora, CDK families). Its structural utility lies in its dual-vector functionalization potential: the C2-ester serves as a gateway to solubilizing groups or hinge-binding motifs, while the N4-methylamine provides a vector for extending into the hydrophobic pocket of the kinase active site.

This guide moves beyond standard textbook chemistry to provide field-proven protocols for functionalizing this electron-deficient scaffold. We focus on overcoming the specific reactivity challenges posed by the pyrimidine ring: the sluggish electrophilicity of the ester and the reduced nucleophilicity of the exocyclic amine.

Strategic Functionalization Map

The following diagram outlines the three primary "vectors" for diversifying this scaffold.

Figure 1: Chemo-selective functionalization vectors for the pyrimidine scaffold. Note that C5-functionalization is best performed prior to complex N4/C2 modifications to avoid side reactions.

Critical Reagent Selection Guide

Vector A: The N4-Methylamine (Nucleophile)

Challenge: The lone pair on the N4-nitrogen is delocalized into the electron-deficient pyrimidine ring, significantly reducing its nucleophilicity compared to a standard secondary amine.

-

Reagent of Choice: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene .

-

Why: Direct reaction with isocyanates works well, but for complex R-groups, activating the partner acid or amine is often necessary. CDI allows for the formation of unsymmetrical ureas in a one-pot procedure without using highly toxic phosgene gas.

-

-

Alternative: Buchwald-Hartwig Pre-catalysts (e.g., XPhos Pd G3) .

-

Why: If arylation is required (N-aryl-N-methyl), thermal SNAr is often too harsh for the ester. Pd-catalyzed coupling is required.

-

Vector B: The C2-Ester (Electrophile)

Challenge: Pyrimidine-2-carboxylates are prone to decarboxylation under harsh acidic hydrolysis and can be sluggish toward aminolysis due to steric shielding by the N1/N3 lone pairs.

-

Reagent of Choice: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) .[1]

-

Why: TBD acts as a dual hydrogen-bond donor/acceptor catalyst, enabling direct aminolysis of the methyl ester with primary/secondary amines at mild temperatures (RT to 60°C). This avoids the two-step sequence (Hydrolysis

HATU coupling) and improves overall yield.

-

-

Alternative: Trimethylaluminum (AlMe

) .-

Why: Powerful for unreactive amines (e.g., anilines), but pyrophoric and less functional-group tolerant than TBD.

-

Vector C: The C5-Position (Ring CH)

Challenge: The pyrimidine ring is electron-poor, making Electrophilic Aromatic Substitution (EAS) difficult.

-

Reagent of Choice: N-Iodosuccinimide (NIS) in TFA/MeCN.

-

Why: The C5 position is the only site susceptible to EAS. NIS provides a clean iodination, which is superior to bromination for subsequent palladium-catalyzed couplings (Suzuki/Stille) to install hydrophobic tails.

-

Detailed Experimental Protocols

Protocol 1: TBD-Catalyzed Direct Aminolysis (C2-Functionalization)

This protocol bypasses the carboxylic acid intermediate, saving one step and reagents.

Reagents:

-

Methyl 4-(methylamino)pyrimidine-2-carboxylate (1.0 equiv)

-

Target Amine (1.2 – 1.5 equiv)

-

TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.2 – 0.3 equiv)

-

Solvent: Anhydrous THF or Toluene (for higher T)

Procedure:

-

Dissolution: In a flame-dried vial, dissolve the pyrimidine scaffold (100 mg, 0.6 mmol) in anhydrous THF (2.0 mL).

-

Addition: Add the target amine (0.72 mmol) followed by TBD (25 mg, 0.18 mmol).

-

Reaction: Stir the mixture at room temperature.

-

Note: If the amine is sterically hindered or an aniline, heat to 50°C. Monitor by LC-MS (Target mass = M+Amine-31).

-

-

Workup: Upon completion (typically 2-6 hours), dilute with EtOAc (10 mL) and wash with saturated NH

Cl (to remove TBD) and brine. -

Purification: Dry organic layer over Na

SO

Validation Data:

| Amine Type | Conditions | Yield (%) | Notes |

|---|---|---|---|